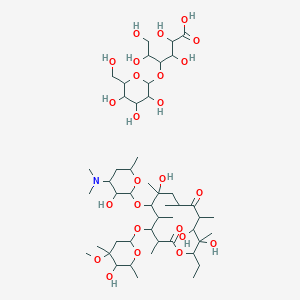
Erythromycin lactobionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin lactobionate is a soluble salt of erythromycin suitable for intravenous administration . It is a broad-spectrum, topical macrolide antibiotic with antibacterial activity . Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics .
Synthesis Analysis
Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . The synthesis of this compound involves the addition of lactobionic acid or an aqueous solution thereof to erythromycin in acetone, followed by stirring at 5-35° C .
Molecular Structure Analysis
The molecular formula of this compound is C49H89NO25 . The molecular weight is 1092.2 g/mol . The structure of this compound includes a macrolide ring with multiple functional groups, including hydroxyl, methoxy, and amine groups .
Chemical Reactions Analysis
This compound diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome . This prevents bacterial protein synthesis. Depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved, this compound may be bacteriostatic or bactericidal in action .
Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is basic and readily forms salts with acids . It is a soluble salt of erythromycin suitable for intravenous administration .
科学的研究の応用
Antibiotic Detection in Milk
Erythromycin lactobionate's application in detecting antibiotic residues in milk has been demonstrated by Wang et al. (2015). They synthesized a carboxyphenyl derivative of erythromycin and used it in a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for determining erythromycin in milk, showing its utility in monitoring antibiotic contamination in dairy products (Wang et al., 2015).
Gastrointestinal Motility Studies
This compound's prokinetic effects on the gastrointestinal tract have been studied in infants and children. A review by Curry, Lander, and Stringer (2001) highlights its use in promoting tolerance of enteral feeds and enhancing gastrointestinal motility in various pediatric disorders (Curry, Lander, & Stringer, 2001).
Environmental Toxicology
The environmental impact of erythromycin on marine organisms has been assessed by Rodrigues et al. (2019). Their study on the marine fish Sparus aurata (gilthead seabream) examined erythromycin's sub-lethal effects, contributing to our understanding of antibiotic pollution in aquatic ecosystems (Rodrigues et al., 2019).
Pharmacokinetics in Aquaculture
Di Salvo et al. (2013) investigated the pharmacokinetics and residue depletion of erythromycin in rainbow trout, providing insights into its use in aquaculture and implications for fish health and food safety (Di Salvo, Della Rocca, Cagnardi, & Pellegrino, 2013).
Chiral Selector in Drug Analysis
Xu, Du, Chen, and Chen (2010) explored this compound as a chiral selector in capillary electrophoresis for enantiomeric separations of basic drugs. This application illustrates its role in pharmaceutical analysis (Xu, Du, Chen, & Chen, 2010).
Neuroprotective Effects
Katayama, Inaba, Nito, Ueda, and Katsura (2014) discovered erythromycin's neuroprotective effects against cerebral ischemia in rats. Their findings suggest potential therapeutic applications of erythromycin in neurology (Katayama, Inaba, Nito, Ueda, & Katsura, 2014).
Antibiotic Resistance Studies
Schwaiger and Bauer (2008) identified the erythromycin rRNA methylase gene erm(A) in Enterococcus faecalis, contributing to our understanding of antibiotic resistance mechanisms (Schwaiger & Bauer, 2008).
Algal Growth and Antioxidant System
Wan, Guo, Peng, and Wen (2015) studied the effect of erythromycin exposure on the growth, antioxidant system, and photosynthesis of Microcystis flos-aquae, indicating its ecological impact and interaction with aquatic microorganisms (Wan, Guo, Peng, & Wen, 2015).
作用機序
Target of Action
Erythromycin lactobionate, a soluble salt of erythromycin, is a macrolide antibiotic produced by a strain of Streptomyces erythraeus . The primary target of this compound is the 50S ribosomal subunit of susceptible organisms . This subunit plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
This compound acts by inhibiting protein synthesis. It binds to the 50S ribosomal subunits of susceptible organisms, blocking the progression of nascent polypeptide chains .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway of bacteria. By binding to the 50S ribosomal subunits, this compound prevents the addition of new amino acids to the nascent polypeptide chain, thereby inhibiting protein synthesis . This action disrupts bacterial growth and proliferation.
Pharmacokinetics
This compound is suitable for intravenous administration . It diffuses readily into most body fluids . In the presence of normal hepatic function, erythromycin is concentrated in the liver and is excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine . Intravenous infusion of 500 mg of this compound at a constant rate over 1 hour in fasting adults produced a mean serum erythromycin level of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours .
Result of Action
The inhibition of protein synthesis by this compound leads to the disruption of bacterial growth and proliferation . This results in the effective treatment of infections caused by susceptible strains of various bacteria . Resistance to erythromycin inS. aureus may emerge during therapy .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . Furthermore, erythromycin crosses the placental barrier and is excreted in breast milk . . These factors can influence the distribution and effectiveness of the drug in the body.
Safety and Hazards
Erythromycin lactobionate should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
生化学分析
Biochemical Properties
Erythromycin lactobionate acts by inhibiting protein synthesis. It binds to the 50S ribosomal subunits of susceptible organisms, thereby preventing the translocation necessary for the peptide chain to grow . It does not affect nucleic acid synthesis .
Cellular Effects
This compound has a wide range of effects on various types of cells. It is effective against both Gram-positive and Gram-negative bacteria . It is also active against mycoplasmas and some rickettsiae . This compound can eliminate the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 50S ribosomal subunits of susceptible organisms. This binding inhibits protein synthesis by preventing the translocation necessary for the peptide chain to grow . It does not affect nucleic acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. For instance, intravenous infusion of 500 mg of this compound at a constant rate over 1 hour in fasting adults produced a mean serum erythromycin level of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours .
Metabolic Pathways
This compound is metabolized primarily in the liver by the hepatic enzyme CYP3A4 . It is concentrated in the liver and excreted in the bile .
Transport and Distribution
This compound diffuses readily into most body fluids. In the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . This compound crosses the placental barrier and is excreted in breast milk .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that this compound localizes to the ribosomes within the cell where it binds to the 50S subunit to exert its antibacterial effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin lactobionate involves the esterification of erythromycin with lactobionic acid.", "Starting Materials": [ "Erythromycin", "Lactobionic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Triethylamine", "Sodium hydroxide", "Water" ], "Reaction": [ "Erythromycin is dissolved in chloroform and triethylamine is added to the solution.", "Lactobionic acid is dissolved in methanol and sodium hydroxide is added to the solution.", "The two solutions are mixed and DCC and DMAP are added as catalysts.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting product is filtered and washed with water.", "The product is then purified by recrystallization or column chromatography." ] } | |
CAS番号 |
3847-29-8 |
分子式 |
C49H89NO25 |
分子量 |
1092.2 g/mol |
IUPAC名 |
(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1 |
InChIキー |
NNRXCKZMQLFUPL-QJEDCUIUSA-N |
異性体SMILES |
CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
外観 |
A crystalline solid |
その他のCAS番号 |
3847-29-8 |
同義語 |
Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; _x000B_Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; Erythromycin, compd. with Lactobionic Acid; Lactobionic Acid, compd. with Erythromycin; 4-O-β-D-Galactopyranosyl-D-Gluconic Acid compd. with Erythro |
製品の起源 |
United States |
Q & A
Q1: What is the primary mechanism of action of erythromycin lactobionate?
A1: this compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis by interfering with the translocation of aminoacyl-tRNA, ultimately leading to bacterial growth inhibition or death.
Q2: Does this compound have any other notable biological effects besides its antibacterial activity?
A2: Yes, research indicates that this compound can bind to motilin receptors in the gastrointestinal tract. [, , , ] This interaction contributes to its prokinetic effects, promoting gastric emptying and intestinal motility.
Q3: Is this compound compatible with all intravenous fluids?
A3: No, studies suggest that this compound exhibits varying stability in different intravenous fluids. [] It is more stable when mixed with sodium chloride injection compared to glucose injection or glucose in normal saline.
Q4: How stable is this compound when mixed with other antibiotics in solution?
A4: The compatibility of this compound with other drugs in solution can be variable. For instance, it exhibits physical incompatibility with sulfamethoxazole/trimethoprim, resulting in precipitation. [] When combined with Shuanghuanglian Injection, the number of insoluble particles significantly increases, particularly with cefotaxime sodium and levofloxacin hydrochloride. []
Q5: What strategies can be employed to improve the stability of this compound in drug formulations?
A5: Research suggests that coating this compound with lipids like cholesteryl acetate can enhance its stability in acidic environments, such as the stomach. [] This protection can potentially improve its oral absorption efficiency.
Q6: What are the key pharmacokinetic parameters of this compound?
A6: Following intravenous administration, this compound demonstrates rapid distribution to peripheral compartments. [] High plasma and bronchial secretion concentrations are achieved, particularly with intravenous administration compared to oral administration. []
Q7: Does the rate of intravenous administration of this compound affect its pharmacokinetics or the likelihood of adverse effects?
A7: Yes, rapid intravenous administration of this compound has been linked to severe nausea and vomiting. [, , ] This is likely related to a rapid increase in plasma erythromycin concentration. Additionally, rapid administration has been associated with an increased risk of cardiac arrhythmias, potentially due to high serum levels. []
Q8: Does the presence of bile affect the activity of this compound?
A8: Yes, bile salts, major components of bile, have been shown to interact with this compound in vitro. [] This interaction might contribute to hepatic dysfunction and cholestasis observed in some cases of erythromycin therapy.
Q9: What animal models have been used to study the effects of this compound?
A9: Researchers have employed various animal models to investigate the effects of this compound. These include:
- Rat models of mycoplasma pneumonia: To evaluate the therapeutic effect of this compound and its microsphere formulation. []
- Rabbit models to study vascular irritation: To assess the irritation potential of different concentrations and injection frequencies of this compound. []
- Rabbit models to study the interaction with Herba Houttuyniae: To investigate the combined antibacterial effect of this compound with Herba Houttuyniae extracts. [, ]
- Equine models to study the effects on gastrointestinal motility: To investigate the binding of this compound to motilin receptors and its effects on intestinal motility. [, ]
- Mouse models to investigate hepatotoxicity: To examine the potential toxic effects of this compound on the liver. [, ]
Q10: What are the common adverse effects associated with this compound administration?
A10: this compound, particularly when administered intravenously, has been associated with gastrointestinal side effects like nausea, vomiting, stomach discomfort, and diarrhea. [, , ] These effects are likely related to its prokinetic properties and interaction with motilin receptors in the gut.
Q11: Are there any serious adverse effects reported with this compound use?
A11: While generally considered safe, there have been rare reports of severe adverse effects associated with this compound. These include:
- Hepatotoxicity: Cases of fulminant hepatic failure, some fatal, have been reported. []
- Cardiac arrhythmias: this compound, especially when administered rapidly intravenously, has been linked to QT interval prolongation and torsades de pointes, a potentially life-threatening ventricular arrhythmia. [, , ]
- Reversible hearing loss: Although uncommon, cases of reversible sensorineural hearing loss have been documented with intravenous this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




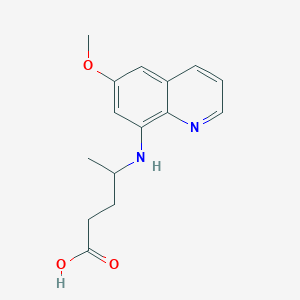
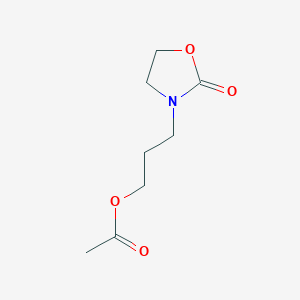

![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)
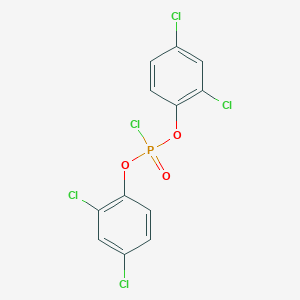

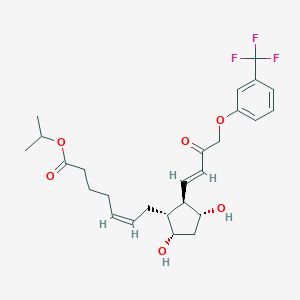
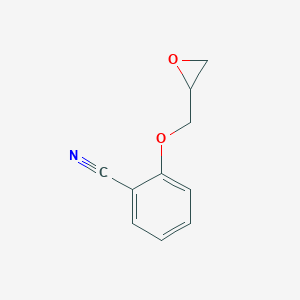


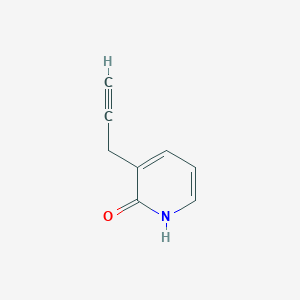
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)